Stigmasta-3,5-dien-7-one

Description

has anti-inflammatory activity; isolated from Phragmitis rhizoma; structure in first source

Structure

3D Structure

Properties

CAS No. |

2034-72-2 |

|---|---|

Molecular Formula |

C29H46O |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h8,10,18-21,23-25,27H,7,9,11-17H2,1-6H3/t20-,21-,23-,24+,25+,27+,28+,29-/m1/s1 |

InChI Key |

LCFUUGFUQQAYMY-CJAQKTMASA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C)C(C)C |

Synonyms |

stigmasta-3,5-dien-7-one |

Origin of Product |

United States |

Foundational & Exploratory

Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, spectroscopic characteristics, and biological activities. Detailed experimental protocols for the isolation and biological evaluation of similar compounds are presented to facilitate further research. A key focus of this guide is the compound's anti-inflammatory mechanism of action, primarily through the inhibition of the NF-κB signaling pathway. Visual diagrams are provided to illustrate this pathway and relevant experimental workflows.

Chemical and Physical Properties

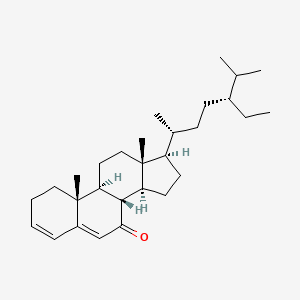

This compound, also known as tremulone, is a steroid derivative found in various plant species, including Harrisonia abyssinica and Populus tremuloides.[1][2] Its chemical structure is characterized by a stigmastane skeleton with conjugated double bonds at the C-3 and C-5 positions and a ketone group at C-7.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O | [1][2] |

| Molecular Weight | 410.7 g/mol | [1][2] |

| CAS Number | 2034-72-2 | [1][2] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | [1][2] |

| XLogP3 | 9.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 410.354866087 Da | [1][2] |

| Complexity | 714 | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data from the National Institute of Standards and Technology (NIST) database provides the following characteristic peaks for this compound. The fragmentation pattern is consistent with the steroidal structure, showing a molecular ion peak and subsequent losses of alkyl chains and functional groups.

| m/z | Interpretation |

| 410 | Molecular Ion (M⁺) |

| 187 | Fragment |

| 174 | Fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete assigned ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the known structure and data for similar stigmastane-type steroids, the following characteristic signals can be anticipated:

-

¹H NMR:

-

Signals in the olefinic region (δ 5.0-6.0 ppm) corresponding to the protons of the conjugated diene system.

-

Multiple signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the steroidal backbone and the side chain protons.

-

Singlet signals for the angular methyl groups (C-18 and C-19).

-

-

¹³C NMR:

-

A signal in the downfield region (δ > 190 ppm) for the carbonyl carbon (C-7).

-

Signals in the olefinic region (δ 120-160 ppm) for the carbons of the diene system (C-3, C-4, C-5, C-6).

-

A series of signals in the aliphatic region for the remaining carbons of the steroid nucleus and the side chain.

-

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H | Stretching (alkane) |

| ~1660 | C=O | Stretching (α,β-unsaturated ketone) |

| ~1620 | C=C | Stretching (conjugated diene) |

Experimental Protocols

Detailed, step-by-step protocols for the specific synthesis or isolation of this compound are not extensively documented in publicly available literature. However, this section provides representative methodologies for the isolation of stigmastane-type steroids from plant sources and for conducting in vitro anti-inflammatory assays, which can be adapted for research on this compound.

General Protocol for Isolation of Stigmastane-Type Steroids from Plant Material

This protocol is a generalized procedure based on methods for isolating steroids from plant extracts.[3][4]

Objective: To isolate and purify stigmastane-type steroids from a plant source.

Materials:

-

Dried and powdered plant material

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material with a non-polar solvent like n-hexane to remove lipids.

-

Subsequently, perform sequential extraction with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol.

-

Concentrate the extracts using a rotary evaporator.

-

-

Fractionation:

-

Subject the most promising extract (based on preliminary screening) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

-

Purification:

-

Collect fractions and monitor by TLC to identify those containing the compound of interest.

-

Combine similar fractions and subject them to further chromatographic purification steps (e.g., repeated column chromatography or preparative TLC) until a pure compound is obtained.

-

-

Characterization:

-

Characterize the purified compound using spectroscopic methods (MS, NMR, IR) to confirm its identity as this compound.

-

Protocol for In Vitro Anti-Inflammatory Activity Assay using RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To determine the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.

-

-

Nitric Oxide Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite as an indicator of NO production.

-

-

Cell Viability Assay:

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Its primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-Inflammatory Effects

Research has shown that this compound can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. This suppression is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by preventing the degradation of IκB, thereby blocking the nuclear translocation and activation of NF-κB.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its spectroscopic properties, develop optimized synthesis and isolation protocols, and further investigate its pharmacological activities and mechanisms of action in various disease models.

References

Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers

An In-depth Review of the Structure, Chemical Properties, and Biological Activity of a Promising Anti-inflammatory Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-dien-7-one is a naturally occurring steroid that has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for its synthesis and purification, though not available in a single comprehensive source, have been compiled from related methodologies. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a C29 steroid characterized by a conjugated enone system within its steroidal nucleus. The core structure consists of a tetracyclic cyclopenta[a]phenanthrene skeleton.

Chemical Structure:

(A more detailed 2D and 3D structure can be found in publicly available chemical databases)

IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one[1]

CAS Number: 2034-72-2[1][2][3]

Molecular Formula: C₂₉H₄₆O[1]

Synonyms: 3,5-Stigmastadien-7-one, Tremulone, β-Saccharostenone[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, many of the listed properties for this compound are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 410.67 g/mol | [1] |

| Exact Mass | 410.354866087 Da | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not experimentally determined. A related compound, stigmasta-5,22-dien-7-on-3β-ol, has a melting point of 184-186 °C. | [2] |

| Boiling Point | Not experimentally determined. | |

| LogP (octanol/water) | 8.009 (predicted) | |

| Topological Polar Surface Area | 17.1 Ų (predicted) | [1] |

| Hydrogen Bond Donors | 0 (predicted) | |

| Hydrogen Bond Acceptors | 1 (predicted) |

Spectral Data

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicates the following major fragments:

| m/z | Interpretation |

| 410 | Molecular Ion (M⁺)[1] |

| 187 | Fragment |

| 174 | Fragment |

A detailed fragmentation pattern analysis is pending the availability of a full mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this guide's compilation. Researchers synthesizing or isolating this compound are encouraged to perform full NMR characterization.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on the synthesis of related steroidal compounds, the following general procedures can be adapted.

Synthesis from β-Sitosterol (Proposed)

A plausible synthetic route to this compound involves the allylic oxidation of a readily available starting material like β-sitosterol.

Reaction Scheme (Conceptual):

References

Stigmasta-3,5-dien-7-one: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-3,5-dien-7-one, a naturally occurring steroid, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species. The primary documented natural sources are detailed in the table below. While these sources have been confirmed, quantitative data regarding the concentration and yield of this compound from these plants is not extensively reported in the available scientific literature.

| Plant Species | Family | Part of Plant Used | Common Name | Reference |

| Harrisonia abyssinica Oliv. | Simaroubaceae | Stem Bark | - | [1] |

| Populus tremuloides Michx. | Salicaceae | Heartwood | Quaking Aspen, Trembling Aspen | [2][3] |

| Phragmites rhizoma (Trin.) Steud. (Phragmites communis Trin.) | Poaceae | Rhizome | Common Reed | [4] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Below is a detailed experimental protocol for the isolation of "tremulone," a synonym for this compound, from the heartwood of Populus tremuloides.[2][5]

Experimental Protocol: Isolation of Tremulone (this compound) from Populus tremuloides Heartwood[5]

1. Plant Material and Initial Extraction:

-

Air-dried heartwood of Populus tremuloides is ground to a fine powder.

-

The powdered heartwood is subjected to continuous extraction with a non-polar solvent such as petroleum ether for an extended period (e.g., 48 hours) in a Soxhlet apparatus.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Saponification and Removal of Acidic Components:

-

The crude petroleum ether extract is dissolved in a minimal amount of benzene and refluxed with a 10% solution of potassium hydroxide in 90% ethanol for 2 hours. This step saponifies esters and allows for the separation of acidic and neutral components.

-

After cooling, the mixture is diluted with water and extracted with ether. The ether layer, containing the non-saponifiable (neutral) fraction, is retained.

-

The aqueous-alcoholic layer is acidified and extracted with ether to isolate the acidic fraction (not the target fraction for this compound).

-

The ether extract of the non-saponifiable fraction is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude neutral fraction.

3. Chromatographic Purification:

-

The crude neutral fraction is subjected to column chromatography over activated alumina (Grade II).

-

The column is eluted with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with the addition of benzene.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are identified by their characteristic UV absorbance and TLC profile.

4. Crystallization and Final Purification:

-

The fractions enriched with this compound are combined and the solvent is evaporated.

-

The resulting residue is crystallized from a suitable solvent system, such as a mixture of petroleum ether and acetone, to yield purified crystals of this compound.

-

The purity of the isolated compound can be confirmed by melting point determination, and spectroscopic analysis (e.g., UV, IR, NMR, and Mass Spectrometry).

Caption: Isolation workflow for this compound.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the percentage yield or concentration (e.g., mg/kg of dry weight) of this compound from its identified natural sources. While one study on Populus tremuloides heartwood mentioned a "very small yield (0.001% based on dry wood),"[5] this appears to be an isolated report, and comprehensive quantitative analyses across different sources are lacking. This represents a significant knowledge gap and an opportunity for future research in the phytochemical analysis of these plant species.

| Natural Source | Part of Plant | Reported Yield/Concentration |

| Harrisonia abyssinica | Stem Bark | Data not available |

| Populus tremuloides | Heartwood | ~0.001% of dry wood[5] |

| Phragmites rhizoma | Rhizome | Data not available |

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties.[4] Research indicates that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes.

In a cellular model of inflammation induced by lipopolysaccharide (LPS), this compound was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] This inhibitory effect is attributed to the compound's ability to block the activation of the NF-κB pathway.[4]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a steroid with documented anti-inflammatory activity, isolable from plant sources such as Harrisonia abyssinica, Populus tremuloides, and Phragmites rhizoma. While detailed protocols for its isolation exist, there is a notable absence of quantitative data regarding its abundance in these natural sources. The compound's mechanism of action, involving the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory agents. Future research should focus on quantifying the yield of this compound from various natural sources and further elucidating its pharmacological profile.

References

- 1. Steroids from Harrisonia abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Extractives from Populus tremuloides heart-wood: the structure and syn" by R.A. Abramovitch and R.G. Micetich [digitalcommons.usu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Stigmasta-3,5-dien-7-one: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol found in various plant species. This technical guide provides an in-depth overview of its known biological activities, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.

Core Biological Activities

This compound has demonstrated a range of biological effects, with its anti-inflammatory activity being the most extensively studied. Evidence also suggests potential applications in cancer and microbial infections, primarily based on studies of structurally related compounds.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Furthermore, it has been observed to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][2][3][4]. The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway[1].

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, research on related stigmasterol derivatives suggests potential cytotoxic effects against various cancer cell lines. For instance, derivatives of stigmasterol have shown efficacy against breast cancer cell lines such as MCF-7.[5][6] The proposed mechanisms often involve the induction of apoptosis through mitochondria-dependent pathways, including the activation of caspases.[7][8]

Antimicrobial Activity

The antimicrobial potential of this compound is less characterized than its other biological activities. However, studies on stigmasterol and its glycosides have indicated activity against a range of bacteria and fungi.[9] These findings suggest that this compound may also possess antimicrobial properties worth investigating.

Quantitative Data on Biological Activity

Quantitative data for the biological activity of this compound is not extensively available in the public domain. The following tables summarize the available data for the compound and its structurally related analogs.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Treatment | Result | Reference |

| NO Production | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |

| PGE2 Release | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |

| TNF-α Secretion | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |

| IL-6 Secretion | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |

Table 2: Cytotoxicity of Stigmasterol Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | [5] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | [5] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | [5] |

| Stigmast-5-en-3-ol | HL-60 | 37.82 (µg/ml) | [7] |

| Stigmast-5-en-3-ol | MCF-7 | 45.17 (µg/ml) | [7] |

Table 3: Antimicrobial Activity of Stigmasterol

| Test Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 6.25 - 25 | |

| Candida spp. | 6.25 - 25 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing the test compound (this compound) at various concentrations. Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for NF-κB, iNOS, and COX-2

This technique is used to detect the expression levels of specific proteins involved in inflammatory pathways.

-

Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65 (for NF-κB), iNOS, COX-2, or β-actin (loading control) overnight at 4°C.[10][11][12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibitory role of stigmasterol on tumor growth by inducing apoptosis in Balb/c mouse with spontaneous breast tumor (SMMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gut.bmj.com [gut.bmj.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. microbe-investigations.com [microbe-investigations.com]

Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers

CAS Number: 2034-72-2 Molecular Formula: C₂₉H₄₆O Synonyms: Tremulone, β-Saccharostenone

This technical guide provides an in-depth overview of Stigmasta-3,5-dien-7-one, a steroidal ketone with significant anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a derivative of stigmasterol, a common plant sterol. Its structure features a ketone group at the 7-position and conjugated double bonds at the 3 and 5-positions of the steroid nucleus.[1] This conjugated system is a key feature influencing its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 410.68 g/mol | [2][3] |

| Exact Mass | 410.354866087 Da | [2][4] |

| LogP | 8.009 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Polar Surface Area | 17.07 Ų | [2] |

| Complexity | 714 | [2] |

Spectral Data

Table 2: Spectral Data for Stigmasta-5,22-dien-7-on-3β-ol

| Spectral Data Type | Key Peaks/Signals |

| Melting Point | 160-162 °C |

| Infrared (IR) νₘₐₓ/cm⁻¹ | 3435 (O-H), 2954 (C-H), 1675 (C=O, conjugated), 1465 (C-H) |

Note: This data is for a related compound and should be used as a general reference.

Biological Activity and Signaling Pathway

This compound, isolated from Phragmites rhizoma, has demonstrated potent anti-inflammatory activity.[5] Studies have shown that it can significantly suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Key Anti-inflammatory Effects:

-

Inhibition of nitric oxide (NO) production.[5]

-

Reduction of prostaglandin E2 (PGE2) levels.[5]

-

Suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

The mechanism of action for this anti-inflammatory effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

Caption: NF-κB signaling pathway inhibition by this compound.

Experimental Protocols

Isolation of this compound from Phragmites rhizoma

The following is a general protocol for the isolation of steroidal compounds from plant material, which can be adapted for this compound from Phragmites rhizoma.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered Phragmites rhizoma is subjected to extraction with a suitable solvent system, such as a mixture of hexane and ethyl acetate, to isolate compounds of medium polarity.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is employed to separate the different components.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing pure this compound are pooled and concentrated to yield the purified compound.

Synthesis of 7-Keto Steroids

A general method for the synthesis of 7-keto steroids involves the allylic oxidation of a Δ⁵-steroid. The following protocol is adapted from the synthesis of a related 7-keto stigmasterol derivative.

Reaction Scheme:

Stigmasterol Derivative (Δ⁵) → this compound

Reagents and Conditions:

-

Starting Material: A suitable stigmasterol derivative with a Δ⁵ double bond.

-

Oxidizing Agent: Chromium trioxide (CrO₃) or other allylic oxidizing agents.

-

Solvent: Dichloromethane or other inert solvent.

-

Temperature: Typically carried out at low temperatures (e.g., -20 °C to room temperature).

General Procedure:

-

The stigmasterol starting material is dissolved in an appropriate solvent.

-

The oxidizing agent is added portion-wise at a controlled temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then quenched and worked up to isolate the crude product.

-

Purification is typically achieved by column chromatography.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory assays.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

-

Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to modulate the NF-κB signaling pathway makes it an interesting candidate for further investigation in the context of inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics, along with practical experimental outlines to facilitate future research and development. Further studies are warranted to fully elucidate its therapeutic potential and to obtain a complete spectral characterization.

References

- 1. Optimization of the allylic oxidation in the synthesis of 7-keto-delta5-steroidal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complete 1H and 13C NMR assignments of stigma‐5‐en‐3‐O‐β‐glucoside and its acetyl derivative | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Stigmasta-3,5-dien-7-one: Nomenclature, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol that has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its synonyms and nomenclature, detailed physicochemical and spectral data, and an in-depth look at its biological activity, with a focus on its role as an inhibitor of the NF-κB signaling pathway. This document also includes detailed experimental protocols for the isolation and characterization of this compound, as well as its evaluation for anti-inflammatory effects, to support further research and drug development efforts.

Synonyms and Nomenclature

This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is essential for comprehensive literature searches and unambiguous identification of the compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | PubChem[1] |

| CAS Number | 2034-72-2 | PubChem[1] |

| Synonyms | 3,5-Stigmastadien-7-one, β-Saccharostenone, Tremulone | PubChem[1] |

| DSSTox Substance ID | DTXSID10498499 | PubChem[1] |

| Nikkaji Number | J83.549H | PubChem[1] |

| Wikidata | Q82348589 | PubChem[1] |

Physicochemical and Spectral Data

The fundamental physicochemical and spectral properties of this compound are crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O | PubChem[1] |

| Molecular Weight | 410.7 g/mol | PubChem[1] |

| Monoisotopic Mass | 410.354866087 Da | PubChem[1] |

Spectral Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. An α,β-unsaturated ketone will exhibit a C=O stretching vibration at a lower wavenumber than a saturated ketone, typically in the range of 1685-1665 cm⁻¹. The C=C double bond stretching vibrations are expected in the 1650-1600 cm⁻¹ region. C-H stretching vibrations from the steroidal backbone and side chain will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete and unambiguous assignment of ¹H and ¹³C NMR chemical shifts for this compound requires experimental data. However, based on the analysis of similar stigmastane skeletons, key resonances can be predicted. For instance, olefinic protons of the dienone system would appear in the downfield region of the ¹H NMR spectrum. The numerous methyl groups on the steroidal framework would give rise to characteristic singlet and doublet signals in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the ketone would be significantly deshielded, appearing at a high chemical shift value.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the steroidal structure, involving cleavages in the side chain and the ring system.

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent. Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Anti-inflammatory Effects

Studies have shown that this compound can effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin E₂ (PGE₂) levels. While specific IC₅₀ values for the pure compound are not widely reported, extracts containing this compound have demonstrated significant inhibitory activity.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to block the activation of the NF-κB signaling pathway. This is a crucial pathway that, when activated by inflammatory stimuli like LPS, leads to the transcription of pro-inflammatory genes. The proposed mechanism involves the inhibition of the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes, including those for iNOS and COX-2, the enzymes responsible for NO and PGE₂ production, respectively.

References

Stigmasta-3,5-dien-7-one: A Comprehensive Technical Guide on its Discovery, Background, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-dien-7-one, a naturally occurring steroid, has garnered interest within the scientific community due to its presence in various plant species and its potential biological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, including its isolation from various natural sources and its partial synthesis. Detailed experimental protocols for its isolation and characterization are presented, alongside a comprehensive summary of its spectroscopic data. Furthermore, this guide elucidates the anti-inflammatory mechanism of this compound, visualizing its interaction with the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known by the trivial name Tremulone, is a stigmastane-type steroid with the chemical formula C₂₉H₄₆O. Its structure features a conjugated dienone system within the steroid's A and B rings. First identified in the mid-20th century, this compound has since been isolated from a variety of plant sources, suggesting a role in plant biochemistry and potential for pharmacological applications. This guide details the key milestones in the discovery and scientific understanding of this compound.

Discovery and Historical Background

The discovery of this compound is rooted in the exploration of natural products from temperate and tropical flora.

Isolation from Populus tremuloides (Quaking Aspen)

The first significant report on this compound dates back to 1962 by R.A. Abramovitch and R.G. Micetich. They isolated a dienone from the heartwood of the quaking aspen, Populus tremuloides, which they named "tremulone"[1][2]. Through chemical degradation and spectroscopic analysis, they identified its structure as this compound. A key aspect of their work was the partial synthesis of the compound from β-sitosterol, which confirmed the proposed structure[1][2]. The authors also noted the possibility that tremulone could be an artifact formed during the isolation process from a precursor molecule[1][2].

Isolation from Harrisonia abyssinica

Decades later, in 2000, this compound was identified as a constituent of the stem bark of Harrisonia abyssinica, a plant used in African traditional medicine[2][3]. This discovery was significant as it expanded the known natural sources of the compound and provided the first report of its ¹³C-NMR spectral data[2].

Isolation from Phragmites rhizoma

More recently, this compound was isolated from Phragmitis rhizoma (reed rhizome), a plant material used in traditional medicine. This research highlighted the compound's anti-inflammatory properties[1].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆O | [4] |

| Molecular Weight | 410.7 g/mol | [4] |

| CAS Number | 2034-72-2 | [4] |

| Melting Point | 111 °C | [5] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹³C-NMR | The initial full assignment of the ¹³C-NMR spectrum was provided in the study on Harrisonia abyssinica. | [2] |

| ¹H-NMR | Signals at δ 5.05 and 5.18 (dd each, H-22, H-23) are characteristic of the side chain in a related trien-7-one derivative. | [2] |

| Mass Spec (EIMS) | A characteristic fragment ion at m/z 269 is observed, corresponding to the loss of the side chain at C-17. | [2] |

| Infrared (IR) | The IR spectrum of the related compound cholest-5-en-7-one shows characteristic peaks at 1685 and 1621 cm⁻¹ for the α,β-unsaturated ketone. | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and synthesis of this compound based on published literature.

Isolation from Natural Sources

4.1.1. General Extraction and Isolation from Plant Material:

A generalized protocol for the isolation of this compound from plant material such as Harrisonia abyssinica stem bark involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a solvent of appropriate polarity, such as chloroform or a mixture of acetone and methanol.

-

Fractionation: The crude extract is then fractionated using column chromatography on silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the components based on polarity.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or further column chromatography on normal or reversed-phase silica gel (e.g., silanised silica gel with methanol/water as eluent) to yield pure this compound.

4.1.2. Specific Protocol for Isolation from Entada africana (for a related stigmastane):

While not for the exact compound, the following detailed protocol for a related steroid provides a good procedural example:

-

Defatting: Powdered stem bark of Entada africana is first defatted by soaking in hexane for several days.

-

Extraction: The defatted plant material is then extracted with an acetone/methanol (1:1 v/v) mixture.

-

Solvent Partitioning: The concentrated extract is partitioned with dichloromethane.

-

Column Chromatography: The dichloromethane soluble fraction is pre-adsorbed onto silica gel 60 and subjected to low-pressure column chromatography on silica gel 60 (60-200 mesh). Elution is carried out with a suitable solvent system (e.g., hexane/ethyl acetate, 4:1) to yield the purified compound[7].

Partial Synthesis from β-Sitosterol

The partial synthesis of this compound from the readily available phytosterol, β-sitosterol, provides a route to obtain the compound for further study. The following protocol is based on the work of Abramovitch and Micetich:

-

Acetylation of β-Sitosterol: β-Sitosterol is first acetylated to protect the 3β-hydroxyl group, typically using acetic anhydride in pyridine.

-

Oxidation: The resulting β-sitosteryl acetate is then oxidized to introduce the 7-keto group. Chromic acid is a suitable oxidizing agent for this step, yielding 7-keto-β-sitosteryl acetate.

-

Elimination/Rearrangement: The 7-keto-β-sitosteryl acetate is heated with p-toluenesulphonic acid in a solvent like toluene. This promotes the elimination of the acetate group and rearrangement of the double bond to form the conjugated this compound system.

-

Purification: The reaction mixture is worked up by washing with an aqueous sodium carbonate solution and water. The crude product is then purified by chromatography on alumina to yield pure this compound.

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

Research has demonstrated that this compound can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells[1]. Furthermore, it suppresses the expression of pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to block the nuclear factor-kappa B (NF-κB) signaling pathway[1]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound intervenes in this process, preventing the activation of NF-κB and the subsequent inflammatory cascade.

Diagram of the NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a natural steroid with a well-documented history of discovery and characterization. Its presence in multiple plant species and its demonstrated anti-inflammatory activity through the inhibition of the NF-κB pathway make it a compound of significant interest for further pharmacological investigation. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Steroids from Harrisonia abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Stigmasta-3,5-dien-7-one: A Comprehensive Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol found in various plant species, including Phragmites communis (reed rhizome) and Harrisonia abyssinica.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Extensive research has highlighted its potential as a therapeutic agent, particularly in the context of inflammation and cancer. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its pharmacological effects, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, also known as tremulone, is a steroid with the molecular formula C₂₉H₄₆O and a molecular weight of 410.7 g/mol .[2] Its chemical structure features a ketone group at the C-7 position and double bonds between C-3 and C-4, and C-5 and C-6 of the steroidal backbone.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆O | [2] |

| Molecular Weight | 410.7 g/mol | [2] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | [2] |

| CAS Number | 2034-72-2 | [2] |

| Synonyms | Tremulone, β-Saccharostenone, 3,5-Stigmastadien-7-one | [2] |

Biological Activities

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its potent anti-inflammatory effect. Studies have shown that it can effectively suppress the production of key inflammatory mediators.

Research has demonstrated that this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This inhibition is dose-dependent and is a key indicator of its anti-inflammatory potential.

| Cell Line | Stimulant | Compound Concentration (µM) | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |

| RAW 264.7 | LPS | 1, 5, 10 | Dose-dependent reduction | Dose-dependent reduction | [3] |

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, this compound has been shown to down-regulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB and inhibiting the transcription of pro-inflammatory genes.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

While direct studies on the cytotoxic effects of isolated this compound are limited, research on structurally related stigmasterol derivatives suggests potential anticancer activity. Several synthetic analogues of stigmasterol have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | EC₅₀ (µM) | Reference |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | 21.92 | [4][5] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | 22.94 | [4][5] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | 16.82 | [4][5] |

| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Immunomodulatory) | 15.6 ± 2.1 | [1] |

It is important to note that these are related compounds, and further research is required to determine the specific cytotoxic profile of this compound.

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively studied with the pure compound. However, plant extracts containing this phytosterol have shown antimicrobial activity. For instance, a glycoside derivative, Stigma-5,22-diene-3-O-β-D-glucopyranoside, isolated from Tetrapleura tetraptera, exhibited activity against Staphylococcus aureus, Streptococcus pyogenes, and Candida tropicalis. Further investigation is needed to ascertain the direct antimicrobial efficacy of this compound.

Experimental Protocols

Isolation and Characterization of this compound from Phragmites communis

A general workflow for the isolation and characterization of this compound from a natural source like Phragmites communis involves several key steps.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: Dried and powdered rhizomes of Phragmites communis are subjected to extraction, typically using a Soxhlet apparatus with a solvent such as methanol, for an extended period.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction showing the highest activity in preliminary bioassays (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Purification: Fractions collected from the column are monitored by thin-layer chromatography (TLC). Those showing a single spot corresponding to the Rf value of this compound are combined and concentrated. Further purification may be achieved by recrystallization.

-

Structural Elucidation: The structure of the purified compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The obtained spectral data are then compared with published values for this compound.

Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

RAW 264.7 cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.

-

RAW 264.7 cells are cultured and treated with this compound and LPS as described for the NO production assay.

-

After the 24-hour incubation period, the culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for NF-κB Pathway Proteins

-

RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Cells are pre-treated with this compound for 1-2 hours before stimulation with LPS (1 µg/mL) for a specific duration (e.g., 30 minutes for phosphorylation studies).

-

For analysis of total cellular proteins, cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

For analysis of nuclear and cytoplasmic proteins, cells are fractionated using a commercial nuclear/cytoplasmic extraction kit.

-

Protein concentrations are determined using a protein assay, such as the Bradford or BCA assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, total IκBα, p65, and a loading control like β-actin or lamin B1 for nuclear fractions).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly as an anti-inflammatory agent. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for the development of new drugs for inflammatory diseases. While preliminary evidence suggests potential cytotoxic and antimicrobial activities, further research is imperative to fully elucidate these properties and to establish a comprehensive pharmacological profile. The detailed experimental protocols provided in this guide offer a foundation for future investigations into this compelling molecule. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a range of human ailments.

References

- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition Related to Antimicrobial Activity of Moroccan Nigella sativa L. Extracts and Isolated Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of the compounds from the water extract of Curcuma longa on the production of PGE2 and NO in a macrophage cell line stimulated by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation of Stigmasta-3,5-dien-7-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Stigmasta-3,5-dien-7-one, a naturally occurring steroidal ketone. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its identification, characterization, and utilization in research and drug development.

Molecular Structure

This compound possesses a tetracyclic steroid core with a conjugated system comprising a ketone at the C-7 position and double bonds at the C-3 and C-5 positions. Its molecular formula is C₂₉H₄₆O, with a molecular weight of approximately 410.67 g/mol .[1]

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆O | [1] |

| Molecular Weight | 410.7 g/mol | [1] |

| Major Mass Peaks (m/z) | ||

| Molecular Ion [M]⁺ | 410 | [1] |

| Peak 2 | 187 | [1] |

| Peak 3 | 174 | [1] |

¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following are predicted chemical shifts (δ) in ppm, relative to TMS (Tetramethylsilane), based on analogous steroid structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.0 - 6.2 | d |

| H-4 | 5.4 - 5.6 | d |

| H-6 | 5.6 - 5.8 | s |

| H-18 (CH₃) | 0.6 - 0.8 | s |

| H-19 (CH₃) | 1.1 - 1.3 | s |

| H-21 (CH₃) | 0.9 - 1.0 | d |

| H-26/H-27 (CH₃) | 0.8 - 0.9 | d, d |

| H-29 (CH₃) | 0.8 - 0.9 | t |

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts are provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 123 - 125 |

| C-4 | 127 - 129 |

| C-5 | 162 - 164 |

| C-6 | 123 - 125 |

| C-7 (C=O) | 199 - 202 |

| C-10 | 38 - 40 |

| C-13 | 42 - 44 |

| C-18 (CH₃) | 12 - 14 |

| C-19 (CH₃) | 18 - 20 |

| C-21 (CH₃) | 18 - 20 |

| C-26 (CH₃) | 19 - 21 |

| C-27 (CH₃) | 19 - 21 |

| C-29 (CH₃) | 11 - 13 |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum indicates the presence of specific functional groups.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1660 - 1685 |

| C=C (conjugated alkene) | 1600 - 1640 |

| C-H (sp² hybridized) | 3000 - 3100 |

| C-H (sp³ hybridized) | 2850 - 3000 |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a steroid like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe or a gas chromatograph (GC-MS) can be employed. For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography (LC-MS).

-

Ionization: In EI mode, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable technique. For a solid sample like this compound, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Spectrum Acquisition: Place the sample in the beam of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Collection: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹). Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).

Visualization of Interpretation Workflow and Structural Correlations

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the relationship between the structure of this compound and its expected spectroscopic signals.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Correlation of Structure to Spectroscopic Signals.

References

Unraveling the Molecular Mechanisms of Stigmasta-3,5-dien-7-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-dien-7-one, a naturally occurring steroid, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its primary therapeutic effects, focusing on its anti-inflammatory and potential anti-cancer properties. Through a comprehensive review of existing literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays. Visual representations of signaling cascades and experimental workflows are provided to facilitate a clear understanding of its mode of action.

Core Mechanism of Action: Anti-inflammatory Effects

The principal and most well-elucidated mechanism of action of this compound is its potent anti-inflammatory activity. This effect is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to effectively suppress the activation of the NF-κB pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] The inhibitory action occurs at multiple levels of the signaling cascade:

-

Upstream Regulation: Evidence suggests that this compound can modulate upstream signaling components, including the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1]

-

Inhibition of IκBα Degradation: A crucial step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This compound has been demonstrated to prevent the phosphorylation and degradation of IκBα.[1] This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus.

-

Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB. This is a critical step, as nuclear p65 is required for the transcription of pro-inflammatory genes.

The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of various pro-inflammatory mediators, including:

-

Nitric Oxide (NO): A key inflammatory molecule produced by inducible nitric oxide synthase (iNOS).

-

Prostaglandin E2 (PGE2): A lipid mediator of inflammation synthesized by cyclooxygenase-2 (COX-2).

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the quantitative effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

| Mediator | Treatment Condition | Concentration of this compound (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | LPS (1 µg/mL) | 5 | ~40% | Park et al., 2016 |

| 10 | ~70% | Park et al., 2016 | ||

| 20 | ~90% | Park et al., 2016 | ||

| Prostaglandin E2 (PGE2) | LPS (1 µg/mL) | 5 | ~30% | Park et al., 2016 |

| 10 | ~60% | Park et al., 2016 | ||

| 20 | ~85% | Park et al., 2016 |

Potential Anti-Cancer Mechanisms

While the anti-inflammatory properties of this compound are well-documented, its potential as an anti-cancer agent is an emerging area of research. Studies on structurally related stigmasterol derivatives provide insights into possible mechanisms.

Cytotoxicity and Apoptosis Induction

Derivatives of stigmasterol have demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer. One related compound, stigmast-5-en-3-ol, has been shown to induce apoptosis through a mitochondria-mediated pathway.[2] This involves:

-

Increased expression of pro-apoptotic proteins: Such as Bax.[2]

-

Decreased expression of anti-apoptotic proteins: Such as Bcl-xL.[2]

-

Activation of caspases: Key executioner proteins in the apoptotic cascade.[2]

-

PARP cleavage: A hallmark of apoptosis.[2]

dot

Caption: Proposed mitochondria-mediated apoptosis by a related stigmasterol.

Aromatase Inhibition

In silico studies have suggested that compounds structurally similar to this compound, such as Stigmast-7-en-3-ol, may act as inhibitors of aromatase. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-receptor-positive breast cancer. Further experimental validation is required to confirm this mechanism for this compound.

Quantitative Data: Cytotoxic Effects of Related Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values for stigmasterol derivatives against breast cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Stigmasta-5,22-dien-3,7-dione | Whole Blood (oxidative burst) | 15.6 ± 2.1 | Donkwe et al., as cited in |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | [3] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | [3] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | [3] |

| Stigmast-5-en-3-ol | MCF-7 | 45.17 (µg/ml) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Western Blot Analysis for NF-κB Pathway Proteins

dot

Caption: Workflow for Western Blot analysis.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the desired time (e.g., 30 minutes for phosphorylation events).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p38 MAPK, IκBα, phospho-IκBα, p65, or β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for p65 Nuclear Translocation

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells as described for the Western blot protocol.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-